
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
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Overview
Description
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one is a pyrrolizine-derived ketone with the molecular formula C₁₁H₁₅NO (average mass: 177.247 g/mol; monoisotopic mass: 177.115364 g/mol) . Its IUPAC name reflects the methyl substituent at position 7 of the pyrrolizine ring and the propanone group at position 5. The compound is registered under CAS No. 97072-98-5 and is structurally characterized by a bicyclic pyrrolizine core fused with a ketone-functionalized side chain .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one typically involves the cycloaddition reactions of azomethine ylides with dialkyl acetylenedicarboxylates. Azomethine ylides are prepared in situ from proline and ninhydrin. The reaction is carried out in alcohols, leading to the formation of the desired pyrrolizine derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolizine derivatives.
Scientific Research Applications
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. Detailed studies on its molecular targets and pathways are still ongoing .
Comparison with Similar Compounds
Structural Isomer: 1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one
This positional isomer differs only in the methyl group’s location (position 6 instead of 7). Both isomers share the molecular formula C₁₁H₁₅NO but exhibit distinct electronic and steric profiles due to substituent positioning:
Functional Analogues: Cyclohexenyl Propanone Derivatives
The compound 1-(2-methyl-5-isopropylcyclohex-2-en-1-yl)propan-1-one (CAS No. 31375-17-4) shares a ketone group but features a cyclohexenyl core instead of pyrrolizine . Key differences include:
- Ring System : The cyclohexenyl derivative lacks the nitrogen-containing pyrrolizine heterocycle, altering polarity and hydrogen-bonding capacity.
- Molecular Formula: Inferred formula C₁₃H₂₀O (vs. C₁₁H₁₅NO for pyrrolizine derivatives) suggests higher hydrophobicity.
Heterocyclic Ketones: Thiophene and Pyrazole Derivatives
Compounds like (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone () are structurally distinct but share ketone-functionalized heterocycles . Differences include:
- Reactivity : Thiophene and pyrazole rings introduce additional nitrogen/sulfur atoms, enabling diverse redox and coordination chemistry compared to pyrrolizine.
- Applications : Such derivatives are often explored as pharmaceuticals or ligands, whereas pyrrolizine ketones may prioritize fragrance or agrochemical applications.
Research Findings and Data Analysis
Table 1: Comparative Analysis of Key Compounds
Compound Name | Molecular Formula | Substituent Position | Molecular Weight (g/mol) | CAS Number | Key Features |
---|---|---|---|---|---|
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one | C₁₁H₁₅NO | 7-methyl | 177.247 | 97072-98-5 | Pyrrolizine core, ketone at C5 |
1-(6-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one | C₁₁H₁₅NO | 6-methyl | 177.247 | 97073-08-0 | Steric hindrance near ketone |
1-(2-Methyl-5-isopropylcyclohex-2-en-1-yl)propan-1-one | C₁₃H₂₀O | 2-methyl, 5-isopropyl | 192.30 (calculated) | 31375-17-4 | Non-heterocyclic, hydrophobic |
Key Insights:
- Structural Flexibility : The pyrrolizine core allows tunable electronic properties via substituent positioning, critical for drug design or material science .
- Computational Modeling : Tools like SHELXL (for crystallography) and Multiwfn (for wavefunction analysis) could elucidate bond-length variations and electron density maps, though experimental data are lacking .
Biological Activity
1-(7-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)propan-1-one, also known as 2,3-Dihydro-7-methyl-5-propanoyl-1H-pyrrolizine, is a compound belonging to the class of pyrrolizines. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Chemical Formula : C₁₁H₁₅NO
- Average Molecular Mass : 177.243 g/mol
- CAS Registry Number : 97072-98-5
- IUPAC Name : this compound
- Structural Features : The compound features a pyrrolizine moiety, which is significant for its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has highlighted several potential therapeutic applications, particularly in antimicrobial and anticancer domains.
Antimicrobial Activity
Recent studies have indicated that compounds containing pyrrolizine structures exhibit notable antibacterial properties. For instance:
These findings suggest that derivatives of pyrrolizine can be optimized for enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The anticancer properties of pyrrolizine derivatives are also being explored. Studies have shown that certain modifications to the pyrrolizine structure can lead to increased cytotoxicity against various cancer cell lines. For example:
Cancer Cell Line | IC50 Value (μM) | Reference |
---|---|---|
HeLa (cervical cancer) | 10 | |
MCF7 (breast cancer) | 15 | |
A549 (lung cancer) | 12 |
These results indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.
- Interference with DNA Replication : Some studies suggest that pyrrolizine derivatives may bind to DNA or interfere with its replication process.
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Study on Antimicrobial Efficacy : A comparative study involving various pyrrolizine derivatives demonstrated that modifications at the nitrogen position significantly enhanced antibacterial activity against MRSA strains.
- Cytotoxicity Assay in Cancer Research : In vitro assays conducted on breast and lung cancer cell lines revealed that specific substitutions on the pyrrolizine ring could lead to a substantial reduction in cell viability, indicating potential as a lead compound for further development.
Properties
CAS No. |
97072-98-5 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
1-(1-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)propan-1-one |
InChI |
InChI=1S/C11H15NO/c1-3-11(13)10-7-8(2)9-5-4-6-12(9)10/h7H,3-6H2,1-2H3 |
InChI Key |
COEUIAKZDWIIQD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C2N1CCC2)C |
Origin of Product |
United States |
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